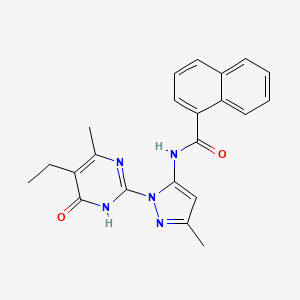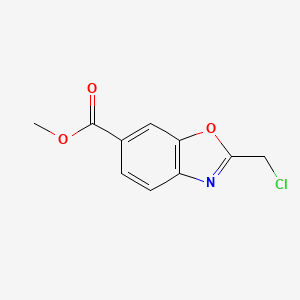
TCMDC-124936
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]naphthalene-1-carboxamide is a complex organic compound with a unique structure that combines elements of pyrimidine, pyrazole, and naphthamide
Applications De Recherche Scientifique
N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]naphthalene-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
The primary target of TCMDC-124936 is the Plasmodium falciparum asparagine tRNA synthetase (PfAsnRS) and the essential malarial kinase PfCLK3 . These targets play a crucial role in the survival and propagation of the malaria parasite, Plasmodium falciparum.
Mode of Action
This compound interacts with its targets through a unique mechanism known as reaction hijacking . This compound inhibits protein translation and activates the amino acid starvation response . It acts as a pro-inhibitor, and the inhibition of PfAsnRS occurs via enzyme-mediated production of an Asn-TCMDC-124936 adduct . The human AsnRS is much less susceptible to this reaction hijacking mechanism .
Biochemical Pathways
The action of this compound affects the protein synthesis pathway in the malaria parasite . By inhibiting the PfAsnRS, it disrupts the normal function of the tRNA synthetase, which is crucial for protein synthesis . This disruption leads to an activation of the amino acid starvation response, affecting the parasite’s ability to produce essential proteins .
Pharmacokinetics
The compound displays potent activity against parasite cultures, suggesting good bioavailability .
Result of Action
The inhibition of PfAsnRS and PfCLK3 by this compound leads to a potent anti-malarial effect. It disrupts protein synthesis, leading to an amino acid starvation response in the parasite . This results in the death of the parasite, thereby treating the malaria infection .
Action Environment
The compound has shown potent activity against parasite cultures, suggesting that it is effective in the biological environment of the parasite .
Analyse Biochimique
Biochemical Properties
TCMDC-124936 has been found to interact with several enzymes and proteins. For instance, it has been identified as an inhibitor of Plasmodium falciparum’s Prolyl-tRNA synthetase (PfProRS), a key enzyme involved in protein synthesis . This interaction suggests that this compound may have potential as an antimalarial agent .
Cellular Effects
In cellular processes, this compound has been observed to influence cell function. It has been reported to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria, suggesting that it may interfere with the parasite’s cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the active site of PfProRS, thereby inhibiting its function . This interaction disrupts the normal process of protein synthesis within the parasite, leading to its eventual death .
Temporal Effects in Laboratory Settings
It is known that the compound exhibits antimalarial activity, suggesting that it may have long-term effects on the survival and growth of Plasmodium falciparum .
Metabolic Pathways
This compound is involved in the inhibition of the protein synthesis pathway in Plasmodium falciparum by targeting PfProRS
Subcellular Localization
Given its role as an inhibitor of PfProRS, it is likely that it localizes to the cytoplasm where protein synthesis occurs
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]naphthalene-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and pyrazole intermediates, followed by their coupling with naphthamide under specific reaction conditions. Common reagents used in these reactions include ethyl acetoacetate, hydrazine hydrate, and naphthoyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk while maintaining high standards of purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in halogenated derivatives or other substituted compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-cyclopropyl-1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-phenylpropanamide
- N-cyclohexyl-2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide
Uniqueness
N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]naphthalene-1-carboxamide is unique due to its specific combination of functional groups and structural features
Propriétés
IUPAC Name |
N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-4-16-14(3)23-22(25-20(16)28)27-19(12-13(2)26-27)24-21(29)18-11-7-9-15-8-5-6-10-17(15)18/h5-12H,4H2,1-3H3,(H,24,29)(H,23,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHPNXOUBGRQQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)NC(=O)C3=CC=CC4=CC=CC=C43)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-chlorophenyl)-5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2411719.png)
![1-(4-methoxyphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole](/img/structure/B2411720.png)


![2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxo-N-(propan-2-yl)acetamide](/img/structure/B2411727.png)
![ETHYL 2-(3,5-DICHLOROBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B2411728.png)

![1-(1-Adamantyl)-3-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea](/img/structure/B2411732.png)
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2411733.png)

![2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2411736.png)



